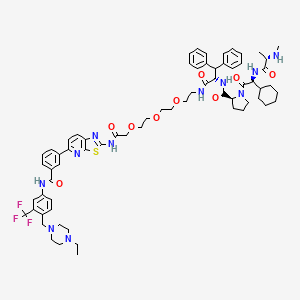
Sniper(abl)-047
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sniper(abl)-047 is a chimeric small molecule designed for targeted protein degradation. It belongs to the class of compounds known as specific and nongenetic inhibitor of apoptosis protein (IAP)-dependent protein erasers (SNIPERs). These compounds are engineered to induce the degradation of specific proteins by recruiting IAP ubiquitin ligases, leading to the ubiquitylation and subsequent proteasomal degradation of the target protein. This compound specifically targets the BCR-ABL fusion protein, which is implicated in chronic myelogenous leukemia (CML) .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Sniper(abl)-047 involves the conjugation of two distinct ligands: one that binds to the E3 ubiquitin ligase of the IAP family and another that targets the BCR-ABL protein. These ligands are linked by a spacer of optimal length to ensure effective recruitment and degradation of the target protein. The synthetic route typically involves multiple steps, including the preparation of the individual ligands, their functionalization, and the final conjugation step .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis of the individual ligands followed by their conjugation under controlled conditions. The process would need to be optimized for yield, purity, and scalability. Key considerations would include the selection of solvents, reaction temperatures, and purification methods to ensure the final product meets pharmaceutical standards .
Analyse Des Réactions Chimiques
Types of Reactions
Sniper(abl)-047 undergoes several types of chemical reactions, primarily focused on its degradation mechanism:
Ubiquitylation: The compound induces the ubiquitylation of the BCR-ABL protein by recruiting IAP ubiquitin ligases.
Proteasomal Degradation: Following ubiquitylation, the target protein is recognized and degraded by the proteasome .
Common Reagents and Conditions
Reagents: The synthesis of this compound involves reagents such as coupling agents, protecting groups, and solvents suitable for organic synthesis.
Major Products
The major product of the reactions involving this compound is the degraded BCR-ABL protein, which is broken down into smaller peptides and amino acids by the proteasome .
Applications De Recherche Scientifique
Sniper(abl)-047 has a wide range of scientific research applications:
Chemistry: It serves as a model compound for studying targeted protein degradation and the design of chimeric molecules.
Biology: It is used to investigate the role of BCR-ABL in cellular processes and its degradation pathways.
Medicine: this compound is being explored as a potential therapeutic agent for treating chronic myelogenous leukemia by specifically targeting and degrading the BCR-ABL protein.
Industry: The principles of this compound’s design and function can be applied to develop other targeted protein degraders for various diseases
Mécanisme D'action
Sniper(abl)-047 exerts its effects through a mechanism known as targeted protein degradation. The compound consists of two ligands: one that binds to the BCR-ABL protein and another that recruits an IAP ubiquitin ligase. Upon binding, the IAP ligase ubiquitylates the BCR-ABL protein, marking it for degradation by the proteasome. This process effectively reduces the levels of the BCR-ABL protein in cells, thereby inhibiting its oncogenic activity and promoting apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Proteolysis-targeting chimeras (PROTACs): Like SNIPERs, PROTACs are chimeric molecules designed to induce targeted protein degradation. They consist of a ligand for the target protein linked to a ligand for an E3 ubiquitin ligase.
Molecular Glues: These small molecules facilitate the interaction between a target protein and an E3 ligase, leading to ubiquitylation and degradation of the target protein.
Uniqueness of Sniper(abl)-047
This compound is unique in its specific targeting of the BCR-ABL protein and its use of IAP ubiquitin ligases for protein degradation. This specificity and mechanism of action make it a promising candidate for the treatment of chronic myelogenous leukemia, distinguishing it from other targeted protein degraders that may have broader or different targets .
Propriétés
Formule moléculaire |
C67H82F3N11O9S |
|---|---|
Poids moléculaire |
1274.5 g/mol |
Nom IUPAC |
(2S)-1-[(2S)-2-cyclohexyl-2-[[(2S)-2-(methylamino)propanoyl]amino]acetyl]-N-[(2S)-1-[2-[2-[2-[2-[[5-[3-[[4-[(4-ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]carbamoyl]phenyl]-[1,3]thiazolo[5,4-b]pyridin-2-yl]amino]-2-oxoethoxy]ethoxy]ethoxy]ethylamino]-1-oxo-3,3-diphenylpropan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C67H82F3N11O9S/c1-4-79-31-33-80(34-32-79)42-50-25-26-51(41-52(50)67(68,69)70)73-61(84)49-23-14-22-48(40-49)53-27-28-54-64(74-53)91-66(75-54)76-56(82)43-90-39-38-89-37-36-88-35-29-72-63(86)59(57(45-16-8-5-9-17-45)46-18-10-6-11-19-46)78-62(85)55-24-15-30-81(55)65(87)58(47-20-12-7-13-21-47)77-60(83)44(2)71-3/h5-6,8-11,14,16-19,22-23,25-28,40-41,44,47,55,57-59,71H,4,7,12-13,15,20-21,24,29-39,42-43H2,1-3H3,(H,72,86)(H,73,84)(H,77,83)(H,78,85)(H,75,76,82)/t44-,55-,58-,59-/m0/s1 |
Clé InChI |
NGXYXIVUCDETCQ-LXFUJSLCSA-N |
SMILES isomérique |
CCN1CCN(CC1)CC2=C(C=C(C=C2)NC(=O)C3=CC=CC(=C3)C4=NC5=C(C=C4)N=C(S5)NC(=O)COCCOCCOCCNC(=O)[C@H](C(C6=CC=CC=C6)C7=CC=CC=C7)NC(=O)[C@@H]8CCCN8C(=O)[C@H](C9CCCCC9)NC(=O)[C@H](C)NC)C(F)(F)F |
SMILES canonique |
CCN1CCN(CC1)CC2=C(C=C(C=C2)NC(=O)C3=CC=CC(=C3)C4=NC5=C(C=C4)N=C(S5)NC(=O)COCCOCCOCCNC(=O)C(C(C6=CC=CC=C6)C7=CC=CC=C7)NC(=O)C8CCCN8C(=O)C(C9CCCCC9)NC(=O)C(C)NC)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


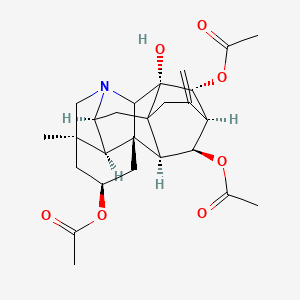
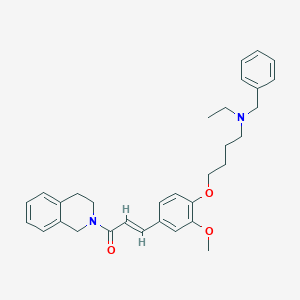
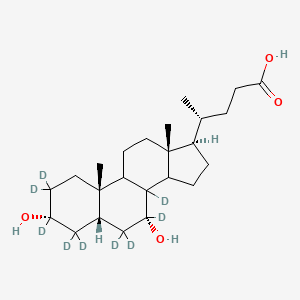
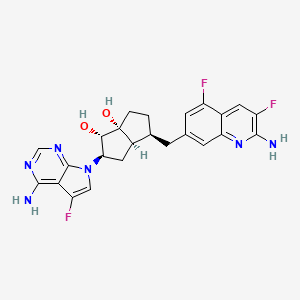
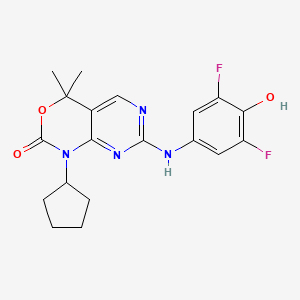
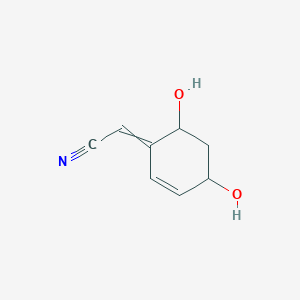
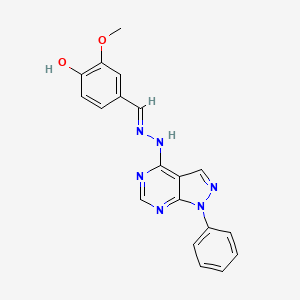

![4-[1-Hydroxy-1-(1-methylpyrrolidin-2-yl)ethyl]phenol](/img/structure/B12429759.png)
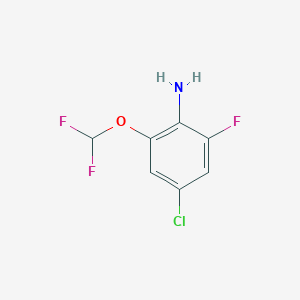

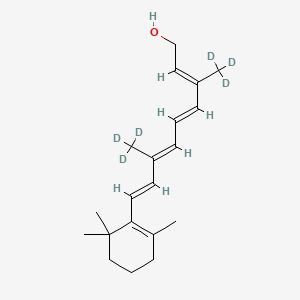
![5-[(1R,8aS)-1-hydroxy-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-2H-naphthalen-1-yl]-3-methylpent-2-enoic acid](/img/structure/B12429803.png)

